L-岩藻糖-2-13C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

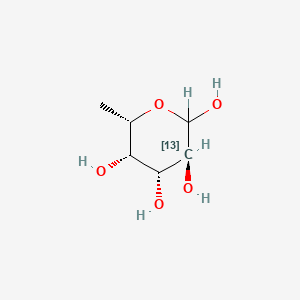

L-Fucose-2-13C is a stable isotope-labeled analogue of L-Fucose, a naturally occurring monosaccharide. The “2-13C” designation indicates that the carbon at the second position in the fucose molecule is replaced with the carbon-13 isotope. This compound is used extensively in scientific research to trace metabolic pathways and study biochemical processes due to its stable isotopic label.

科学研究应用

L-Fucose-2-13C has a wide range of applications in scientific research:

准备方法

Synthetic Routes and Reaction Conditions: L-Fucose-2-13C can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. One common approach involves the use of L-Fuculose as a starting material, which is then converted to L-Fucose-2-13C using a fucose isomerase enzyme . The reaction conditions typically involve maintaining a pH of 7 and a temperature of 30°C to favor the formation of L-Fucose from L-Fuculose .

Industrial Production Methods: Industrial production of L-Fucose-2-13C often involves microbial fermentation. Engineered strains of Escherichia coli can be used to produce L-Fucose by fermenting substrates like fructose . The process involves optimizing the expression of key enzymes involved in the fucose biosynthesis pathway to achieve high yields.

化学反应分析

Types of Reactions: L-Fucose-2-13C undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form L-Fuconic acid or reduced to form L-Fucitol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride.

Major Products:

Oxidation: L-Fuconic acid

Reduction: L-Fucitol

Substitution: Halogenated fucose derivatives

作用机制

L-Fucose-2-13C exerts its effects primarily through its incorporation into glycoproteins and glycolipids. It plays a crucial role in cell-cell communication, immune response, and pathogen recognition. The compound is metabolized by specific enzymes, such as fucosidases, which cleave the fucose residues from glycoconjugates . This process is essential for various biological functions, including the modulation of immune responses and the maintenance of gut microbiota balance .

相似化合物的比较

L-Fucose-2-13C can be compared with other isotopically labeled sugars, such as D-Glucose-13C and D-Galactose-13C. While all these compounds are used as tracers in metabolic studies, L-Fucose-2-13C is unique due to its specific role in glycosylation and its involvement in immune responses . Similar compounds include:

- D-Glucose-13C

- D-Galactose-13C

- L-Fuculose-13C

These compounds differ in their metabolic pathways and the specific biological processes they are involved in, making L-Fucose-2-13C particularly valuable for studies focused on fucosylation and related processes.

生物活性

L-fucose-2-13C is a stable isotope-labeled form of L-fucose, a naturally occurring sugar that plays significant roles in various biological processes, including immune response, cell signaling, and glycosylation. This article delves into the biological activity of L-fucose-2-13C, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of L-fucose

L-fucose is a deoxy sugar that is an essential component of many glycoconjugates and is involved in various biological activities. It is crucial for the fucosylation of glycoproteins and glycolipids, which affects cellular interactions and immune responses. The incorporation of the stable isotope carbon-13 (13C) into L-fucose allows researchers to track metabolic pathways and understand its biological effects more precisely.

1. Immunomodulatory Effects:

Research indicates that L-fucose enhances the immunostimulatory activity of dendritic cells (DCs). In vitro studies have shown that treatment with L-fucose increases antigen uptake and processing by DCs, leading to enhanced stimulation of T cell populations. This effect was confirmed through single-cell RNA sequencing, which revealed significant transcriptional changes associated with antigen processing pathways in DCs treated with L-fucose .

2. Fucosylation and Immune Cell Function:

Fucosylation, the addition of fucose to proteins, is critical for the proper functioning of several immunomodulatory molecules. For instance, Notch1 and T cell receptors require fucosylation for optimal activity. Studies suggest that L-fucose can modulate immune responses by altering the fucosylation status of these molecules, thereby influencing immune cell development and interactions .

3. Metabolic Tracking:

The use of L-fucose-2-13C in metabolic flux analysis provides insights into its absorption and distribution within the body. Studies have demonstrated rapid absorption of 13C-labeled fucose into plasma following oral administration, with notable enrichment in various tissues over time. This tracking capability helps elucidate the metabolic pathways involving fucose and its derivatives .

Case Studies

1. Therapeutic Applications in Congenital Disorders:

A notable case study involved a child diagnosed with a novel congenital disorder of glycosylation (CDG) due to biallelic variants in GDP-L-fucose synthase (GFUS). Oral supplementation with L-fucose resulted in normalization of protein fucosylation within weeks and led to improvements in growth and cognitive skills over a follow-up period of 19 months. This case highlights the potential therapeutic role of L-fucose supplementation in managing glycosylation disorders .

2. Cancer Immunotherapy:

In cancer research, L-fucose has been shown to enhance anti-tumor immune responses by promoting the maturation and functionality of DCs. Treatment with L-fucose not only increased T cell proliferation but also upregulated MHC class II expression on DCs, thereby improving their antigen presentation capabilities. These findings suggest that L-fucose could be leveraged as an adjuvant in cancer immunotherapy strategies .

Data Tables

属性

IUPAC Name |

(3S,4R,5S,6S)-6-methyl(313C)oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1/i5+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHZGCJCMOBCMKK-BOIBEAGVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([13C@@H](C(O1)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。